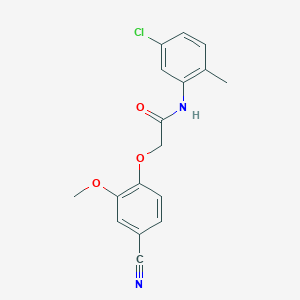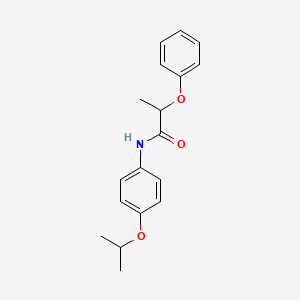
N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a white or off-white crystalline powder that is soluble in water and organic solvents. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide involves the inhibition of carbonic anhydrase activity through the formation of a covalent bond between the compound and the enzyme. This inhibition results in a decrease in the production of bicarbonate ions, which are essential for maintaining acid-base balance in the body. The inhibition of carbonic anhydrase by N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide has also been shown to affect other physiological processes such as respiration and renal function.
Biochemical and Physiological Effects:
In addition to its effects on carbonic anhydrase activity, N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide has been shown to have other biochemical and physiological effects. For example, N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells. These effects make N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide a promising compound for the development of new treatments for diseases such as arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase. This specificity allows researchers to study the effects of carbonic anhydrase inhibition without affecting other physiological processes. However, N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide has some limitations as well. For example, the compound is relatively unstable in solution and can degrade over time. Additionally, N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide. One area of interest is the development of new treatments for diseases such as glaucoma and epilepsy based on N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide's ability to inhibit carbonic anhydrase activity. Another area of interest is the development of new anti-inflammatory and anti-cancer drugs based on N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide's other biochemical and physiological effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide and to optimize its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of certain enzymes. For example, N-(2-furylmethyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in regulating acid-base balance in the body. This inhibition can be useful in studying the physiological effects of acid-base imbalances and in developing treatments for diseases such as glaucoma and epilepsy.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-13(14-9-11-5-4-8-18-11)10-19(16,17)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIJWDCTOBFYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804447 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4234936.png)
![2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N-diphenylacetamide](/img/structure/B4234940.png)
![3-cyclopentyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4234943.png)
![N-(3,5-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4234948.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}isonicotinamide](/img/structure/B4234959.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4234965.png)
![4-chloro-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B4234970.png)
![1-benzyl-4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4234977.png)
![N-[3-(acetylamino)phenyl]-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4234979.png)

![N-(4-acetylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4235020.png)
![ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4235032.png)
![4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4235038.png)